
2,5-Dinitrotoluene
Overview
Description
2,5-Dinitrotoluene is a nitroaromatic compound with the molecular formula C7H6N2O4. It is one of the six isomers of dinitrotoluene, which are primarily used in the production of explosives, polyurethane foams, and other chemical intermediates . This compound is not naturally found in the environment and is typically synthesized through chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dinitrotoluene is synthesized through the nitration of toluene. The process involves the reaction of toluene with a nitrating mixture of nitric acid and sulfuric acid. The nitration reaction is carried out in a two-phase medium, and the organic and aqueous phases are separated . The nitration mixture typically contains a low percentage of water to ensure the efficiency of the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves the double nitration of toluene. This process is not selective, resulting in a mixture of isomers, including 2,4-Dinitrotoluene and 2,6-Dinitrotoluene, along with other minor isomers . The separation and purification of this compound from this mixture are achieved through various chemical processes.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dinitrotoluene undergoes several types of chemical reactions, including:
Reduction: This reaction typically involves the conversion of nitro groups to amino groups.
Oxidation: This reaction can lead to the formation of various oxidation products, depending on the conditions and reagents used.
Substitution: The nitro groups in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium or platinum catalysts.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Reduction: 2,5-Diaminotoluene.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: Products with substituted functional groups replacing the nitro groups.
Scientific Research Applications
Chemical Synthesis
Intermediate in Explosive Production
2,5-DNT serves as an important intermediate in the synthesis of explosives. It is utilized in the production of trinitrotoluene (TNT) and other energetic materials. The compound's nitro groups contribute to its explosive properties, making it a valuable precursor in military and industrial applications .
Dyes and Pigments
In organic synthesis, 2,5-DNT is also used to produce various dyes and pigments. Its chemical structure allows for modifications that lead to vibrant colors used in textiles and coatings .
Biological Research
Toxicological Studies
Research on the toxicological effects of 2,5-DNT has revealed significant insights into its impact on living organisms. Studies indicate that exposure can lead to oxidative stress and methemoglobin formation, which impairs oxygen transport in the blood.
Microbial Degradation
The compound is subject to microbial degradation processes, which are crucial for understanding its environmental impact. Research shows that bacteria can metabolize 2,5-DNT through nitroreduction and ring cleavage pathways. This biodegradation is essential for assessing the compound's persistence in the environment.
Industrial Applications
Polyurethane Production
2,5-DNT is a precursor in the production of toluene diisocyanate (TDI), a key component in manufacturing polyurethane foams. The use of mixed dinitrotoluenes (including 2,4- and 2,6-isomers) has been shown to provide cost benefits in TDI production .
Plasticizers and Propellants
In the plastics industry, 2,5-DNT is used as a plasticizer for cellulose nitrate and as an additive to modify the burning rate of propellants. This application highlights its versatility in enhancing material properties .
Environmental Impact
Toxicity Assessments
The toxicity of 2,5-DNT has been evaluated through various studies. It has been found to exhibit acute toxicity towards aquatic organisms such as Daphnia magna. The estimated 48-hour EC50 for the technical mixture is approximately 23 mg/L, indicating significant environmental risks associated with its use .
Data Table: Summary of Applications
Application Area | Specific Use | Notes |
---|---|---|
Chemical Synthesis | Intermediate for explosives | Used to produce TNT and other energetic materials |
Organic Synthesis | Production of dyes | Modifications lead to vibrant colors |
Biological Research | Toxicological studies | Causes oxidative stress and methemoglobin formation |
Industrial Production | Precursor for TDI in polyurethane production | Cost-effective compared to other methods |
Environmental Studies | Microbial degradation | Important for assessing environmental persistence |
Case Studies
-
Explosive Sensitivity Analysis
A study investigated how the structure of 2,5-DNT affects its sensitivity when incorporated into energetic materials. Results indicated that specific molecular arrangements within cocrystals can significantly influence sensitivity to external stimuli. -
Toxicity Evaluation in Aquatic Organisms
Research conducted on Daphnia magna demonstrated that various dinitrotoluene isomers exhibit differing levels of toxicity. The study highlighted that 2,5-DNT is considerably more toxic than some other isomers, emphasizing the need for careful handling and regulation .
Mechanism of Action
The mechanism of action of 2,5-Dinitrotoluene involves its interaction with biological molecules, leading to various biochemical effects. The compound is metabolized in the liver, where it undergoes reduction to form amino derivatives. These metabolites can bind to macromolecules, leading to potential toxic effects . The molecular targets and pathways involved include enzymes such as xanthine oxidase, which catalyzes the reduction of nitro groups .
Comparison with Similar Compounds
- 2,3-Dinitrotoluene
- 2,4-Dinitrotoluene
- 2,6-Dinitrotoluene
- 3,4-Dinitrotoluene
- 3,5-Dinitrotoluene
Comparison: 2,5-Dinitrotoluene is unique among its isomers due to its specific position of nitro groups on the benzene ring. This positional difference affects its chemical reactivity and physical properties. For example, 2,4-Dinitrotoluene is more commonly used in the production of toluene diisocyanate, a key intermediate in polyurethane production . In contrast, this compound is less commonly used but still plays a significant role in the synthesis of various chemical intermediates.
Biological Activity
2,5-Dinitrotoluene (2,5-DNT) is an aromatic nitro compound that has garnered attention due to its potential environmental and health impacts. This article explores the biological activity of 2,5-DNT, focusing on its toxicological effects, metabolic pathways, mutagenicity, and implications for human health.
2,5-DNT is one of the isomers of dinitrotoluene (DNT), which includes 2,4-DNT and 2,6-DNT. It is primarily used in the production of explosives and as an intermediate in chemical manufacturing. Its structure consists of a toluene ring with two nitro groups positioned at the 2 and 5 carbon atoms.
Acute Toxicity
Limited studies have been conducted on the acute oral toxicity of 2,5-DNT. The available data suggest that it exhibits low acute toxicity in animal models. A 14-day study indicated no significant mortality at doses up to 1,000 mg/kg in rats .
Chronic Toxicity
Chronic exposure studies are sparse. However, existing research indicates potential hepatotoxicity and reproductive effects. In long-term studies involving other DNT isomers, liver tumors were observed in rats exposed to doses as low as 3.5 mg/kg/day . While specific data for 2,5-DNT are lacking, it may share similar toxicological properties with its counterparts.
Mutagenicity and Genotoxicity
2,5-DNT has shown mixed results regarding its mutagenic potential:
- Bacterial Systems : It has been reported to be mutagenic in certain bacterial assays but lacks consistent evidence for mutagenicity in mammalian cells .
- DNA Interaction : Some studies suggest that DNT compounds can form DNA adducts in vivo, indicating potential genotoxic effects. For instance, DNA binding was observed in rat liver tissues following exposure to 2,4- and 2,6-DNT .
Metabolic Pathways
The metabolism of dinitrotoluenes typically involves reduction and hydrolysis processes:
- Phase I Metabolism : Initial metabolic activation occurs primarily in the liver through cytochrome P450 enzymes. This process leads to the formation of reactive intermediates that can bind to macromolecules such as DNA.
- Phase II Metabolism : Conjugation reactions further modify these metabolites for excretion .
The proposed metabolic pathway for 2,5-DNT suggests that it undergoes similar transformations as other DNT isomers, leading to the formation of nitroso and hydroxylated derivatives.
Environmental Impact and Biodegradation
2,5-DNT is persistent in the environment and poses risks to aquatic life. Research has shown that certain bacteria can degrade dinitrotoluenes anaerobically. For example:
- Biodegradation Studies : Specific strains have been identified that utilize DNT as a carbon source, leading to significant reductions in DNT concentrations over time .
Case Study 1: Human Exposure
A case study involving workers exposed to DNT during manufacturing processes highlighted symptoms such as headaches and gastrointestinal disturbances. Long-term follow-up revealed an increased incidence of liver dysfunction among chronic exposure cases .
Case Study 2: Environmental Remediation
A study assessed bioremediation techniques for sites contaminated with dinitrotoluene compounds. Results indicated that biostimulation significantly enhanced the degradation rates of DNTs compared to natural attenuation alone .
Summary Table of Biological Activity
Biological Activity | Findings |
---|---|
Acute Toxicity | Low toxicity observed; no significant mortality at high doses (up to 1,000 mg/kg) |
Chronic Toxicity | Potential hepatotoxicity; limited data on tumorigenicity |
Mutagenicity | Mutagenic in bacterial assays; inconsistent results in mammalian cells |
Metabolism | Metabolized primarily in the liver; forms reactive intermediates |
Environmental Impact | Persistent; certain bacteria can degrade effectively |
Q & A
Q. Basic: What are the key physicochemical properties of 2,5-DNT critical for experimental design?
Answer:
2,5-DNT (C₇H₆N₂O₄; molecular weight 182.13 g/mol) is a yellow-to-orange crystalline solid with a melting point of 52.5°C and a boiling point of 284°C . Its density at 111°C is 1.282 g/cm³, and it is sparingly soluble in water (0.0182 g/100 mL) . These properties influence solvent selection (e.g., methanol or acetonitrile for stock solutions ), thermal stability during synthesis (risk of decomposition >284°C ), and handling protocols (dust explosion hazards ).
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | 52.5°C | |
Boiling Point | 284°C | |
Density (111°C) | 1.282 g/cm³ | |
Water Solubility | 0.0182 g/100 mL |
Q. Basic: What analytical methods are recommended for quantifying 2,5-DNT in environmental samples?
Answer:
Chromatographic techniques are standard:
- GC-MS : Ideal for volatile derivatives; use electron capture detection (ECD) for trace analysis in groundwater .
- HPLC-UV : Suitable for non-volatile matrices (e.g., seawater); optimize with C18 columns and methanol/water mobile phases .
- FT-IR : Confirm structural identity via characteristic nitro-group absorptions (1520–1350 cm⁻¹) .
Calibrate with certified reference materials (e.g., 100 µg/mL in methanol ), and validate recovery rates in complex matrices (e.g., explosive-contaminated soil ).
Q. Advanced: How can researchers resolve co-elution of 2,5-DNT with isomers in chromatographic analysis?
Answer:
Isomer separation (e.g., 2,4-DNT vs. 2,5-DNT) requires:
- GC : Use a high-resolution capillary column (e.g., DB-5MS, 30 m × 0.25 mm ID) with a slow temperature ramp (2°C/min from 50°C to 250°C) .
- HPLC : Employ hydrophilic interaction liquid chromatography (HILIC) with a silica column and acetonitrile/ammonium acetate buffer .
- Tandem MS : Differentiate isomers via unique fragmentation patterns (e.g., m/z 182 → m/z 152 for 2,5-DNT ).
Q. Advanced: What are the mechanistic insights into 2,5-DNT toxicity in mammalian models?
Answer:
In Sprague-Dawley rats, oral exposure to 230 mg/kg/day 2,5-DNT induced hepatocellular necrosis and reproductive toxicity (LOAEL = 308 mg/kg/day) . Mechanisms include:
- Metabolic Activation : Cytochrome P450-mediated nitro-reduction generates reactive intermediates (e.g., hydroxylamines), causing oxidative DNA damage .
- Endocrine Disruption : Interference with steroidogenesis via inhibition of 17β-hydroxysteroid dehydrogenase .
- Mitochondrial Dysfunction : Impaired ATP synthesis linked to nitro-group redox cycling .
Table 2: Toxicity Profile (Oral Exposure in Rats)
Endpoint | Dose (mg/kg/day) | Effect | Source |
---|---|---|---|
Hepatotoxicity | 230 | Necrosis | |
Reproductive Toxicity | 308 | Reduced sperm motility |
Q. Basic: What safety protocols are essential for handling 2,5-DNT in the lab?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of dust/volatiles .
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal contact .
- Decomposition Mitigation : Store below 25°C; avoid contact with oxidizers (risk of explosive decomposition ).
- Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before incineration .
Q. Advanced: How does 2,5-DNT’s environmental persistence impact remediation strategies?
Answer:
2,5-DNT resists biodegradation due to electron-withdrawing nitro groups. Effective remediation includes:
- Activated Carbon Adsorption : High affinity (Kf = 1.2 L/g) due to hydrophobic interactions; regenerate with ethanol .
- Advanced Oxidation Processes (AOPs) : UV/H₂O₂ degrades 2,5-DNT via hydroxyl radical attack (t½ = 12 min at pH 7) .
- Phytoremediation : Transgenic plants expressing nitroreductases show 60% uptake efficiency in contaminated soils .
Q. Advanced: What synthetic routes optimize 2,5-DNT yield while minimizing byproducts?
Answer:
- Direct Nitration : Toluene nitration with HNO₃/H₂SO₄ at 50°C yields 66–69% 2,5-DNT, but requires precise stoichiometry (HNO₃:toluene = 2.2:1) to suppress trinitrotoluene formation .
- Regioselective Catalysis : Zeolite catalysts (e.g., H-ZSM-5) enhance para-nitration selectivity (85%) via pore-size confinement .
- Purification : Recrystallize from ethanol/water (1:3 v/v) to achieve >98% purity .
Properties
IUPAC Name |
2-methyl-1,4-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBOXYKTSUUBTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Record name | 2,5-DINITROTOLUENE | |
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DSSTOX Substance ID |
DTXSID8027248 | |
Record name | 2,5-Dinitrotoluene | |
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Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
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Physical Description |
YELLOW-TO-ORANGE-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR. | |
Record name | 2,5-DINITROTOLUENE | |
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Boiling Point |
284 °C | |
Record name | 2,5-DINITROTOLUENE | |
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Flash Point |
404 °F (207 °C) (closed cup) /Dinitrotoluenes/, 207 °C c.c. | |
Record name | 2,5-DINITROTOLUENE | |
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Solubility |
Soluble in ethanol; very soluble in carbon disulfide, In water, 219 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.03 (very poor) | |
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Density |
1.282 at 111 °C, 1.3 g/cm³ | |
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Vapor Density |
Relative vapor density (air = 1): 6.3 | |
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Vapor Pressure |
0.0005 mm Hg at 25 °C /extrapolated/ | |
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Color/Form |
Needles from alcohol | |
CAS No. |
619-15-8 | |
Record name | 2,5-Dinitrotoluene | |
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Record name | Benzene, 2-methyl-1,4-dinitro- | |
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Record name | 2,5-Dinitrotoluene | |
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Record name | 2,5-dinitrotoluene | |
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Record name | 2,5-DI-NITROTOLUENE | |
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Melting Point |
52.5 °C | |
Record name | 2,5-DINITROTOLUENE | |
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Record name | 2,5-DINITROTOLUENE | |
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Retrosynthesis Analysis
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